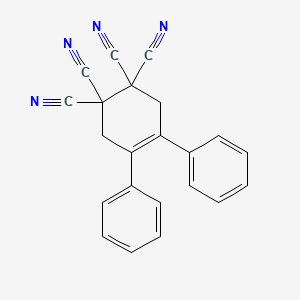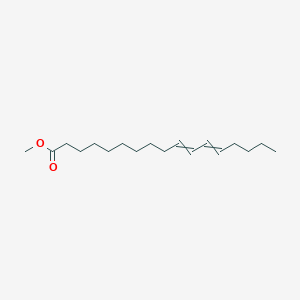
Methyl heptadeca-10,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl heptadeca-10,12-dienoate is an organic compound with the molecular formula C18H32O2 It is a methyl ester derivative of heptadeca-10,12-dienoic acid, characterized by the presence of two conjugated double bonds at the 10th and 12th positions of the heptadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl heptadeca-10,12-dienoate typically involves the esterification of heptadeca-10,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing heptadeca-10,12-dienoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the desired methyl ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl heptadeca-10,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to yield a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Methanol and sodium methoxide for transesterification.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated methyl ester or alcohol.
Substitution: Different methyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl heptadeca-10,12-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl heptadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Methyl linoleate (methyl octadeca-9,12-dienoate): Similar structure with two conjugated double bonds but with an additional carbon atom.
Methyl oleate (methyl octadec-9-enoate): Contains a single double bond and is a common fatty acid ester.
Uniqueness: Methyl heptadeca-10,12-dienoate is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
63024-92-0 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
methyl heptadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-9H,3-5,10-17H2,1-2H3 |
Clave InChI |
QRLOGVJZQFVNRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)


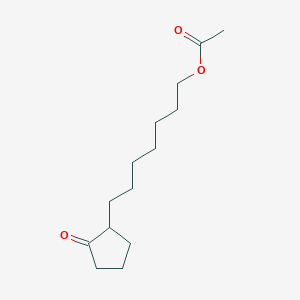
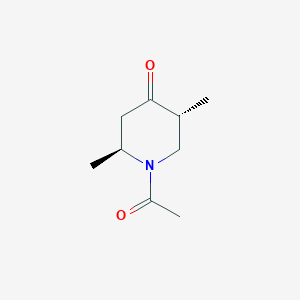
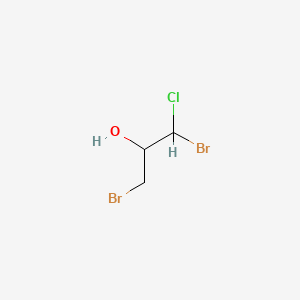
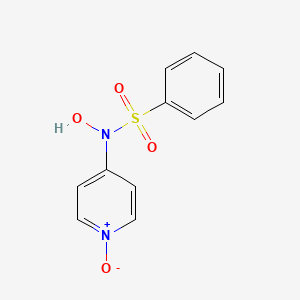
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
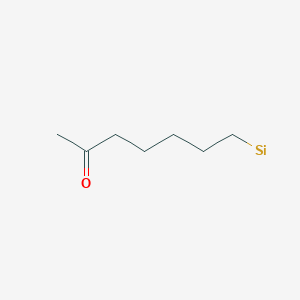

![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

